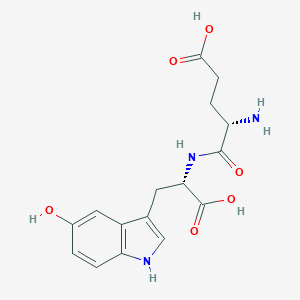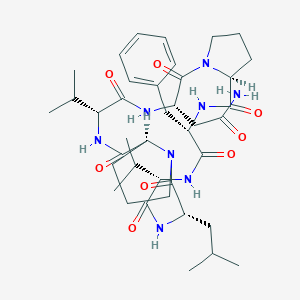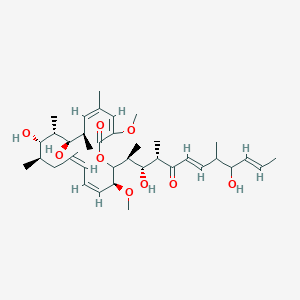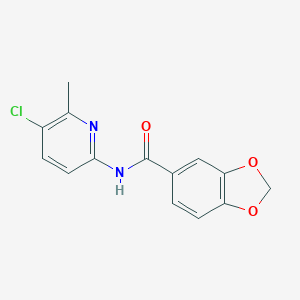
6-Hydroximino-4-androstene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroximino-4-androstene-3,17-dione (also known as 6-OHAD) is a synthetic compound that has been studied for its potential as an anti-cancer agent. It is a derivative of the hormone androstenedione, which is produced naturally in the body.
Mecanismo De Acción
The mechanism of action of 6-OHAD involves its ability to inhibit the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 6-OHAD reduces the levels of estrogen in the body, which can help to slow the growth of estrogen-dependent cancers. Additionally, 6-OHAD has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-OHAD has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 6-OHAD has been shown to have neuroprotective effects, potentially making it useful for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-OHAD in lab experiments is its specificity for aromatase inhibition. Unlike other aromatase inhibitors, 6-OHAD does not affect other enzymes in the steroid biosynthesis pathway, reducing the potential for off-target effects. However, one limitation of using 6-OHAD is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 6-OHAD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-OHAD, as well as its potential for use in the treatment of other diseases beyond cancer. Finally, more research is needed to determine the optimal dosage and administration of 6-OHAD for therapeutic use.
In conclusion, 6-Hydroximino-4-androstene-3,17-dione is a synthetic compound that has shown promise as an anti-cancer agent. Its specificity for aromatase inhibition and potential for sensitizing cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 6-OHAD involves the conversion of androstenedione into 6-OHAD through a series of chemical reactions. The first step involves the oxidation of androstenedione to 4-androstene-3,17-dione (AD), which is then reacted with hydroxylamine hydrochloride to form 6-hydroximino-4-androstene-3,17-dione (6-OHAD). The purity and yield of the product can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
6-OHAD has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and ovarian cancer cells. Additionally, 6-OHAD has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propiedades
Número CAS |
140421-65-4 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(6E,8R,9S,10R,13S,14S)-6-hydroxyimino-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25NO3/c1-18-7-5-11(21)9-15(18)16(20-23)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,23H,3-8,10H2,1-2H3/b20-16+/t12-,13-,14-,18+,19-/m0/s1 |
Clave InChI |
ALPVAQARJWKHPM-WKXLPGNXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C/C(=N\O)/C4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
Sinónimos |
6-hydroximino-4-androstene-3,17-dione 6-hydroximinoandrostenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)